molecular formula C18H17Cl2F3N2O4 B15003494 methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15003494
M. Wt: 453.2 g/mol
InChI Key: WVEHDXZTRKWFLF-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, dichlorophenyl group, and trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used to study enzyme interactions, cellular pathways, and potential therapeutic effects. Its structural features make it a valuable tool for probing biological systems.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may offer advantages in specific applications, such as improved stability or enhanced activity.

Mechanism of Action

The mechanism of action of methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to specific sites, modulating biological activity and eliciting desired effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, dichlorophenyl compounds, and trifluoromethyl-containing molecules. Examples include:

  • Methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • 2,4-Dichlorophenyl pyrrole derivatives
  • Trifluoromethyl-substituted pyrroles

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and activity.

Properties

Molecular Formula

C18H17Cl2F3N2O4

Molecular Weight

453.2 g/mol

IUPAC Name

methyl 4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C18H17Cl2F3N2O4/c1-8(2)25-9(3)13(15(27)29-4)17(16(25)28,18(21,22)23)24-14(26)11-6-5-10(19)7-12(11)20/h5-8H,1-4H3,(H,24,26)

InChI Key

WVEHDXZTRKWFLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C(C)C)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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